molecular formula C7H5Cl2N3 B580565 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine CAS No. 1227089-74-8

4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine

Cat. No. B580565
M. Wt: 202.038
InChI Key: FNIWVSATLMFMHJ-UHFFFAOYSA-N
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Description

4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 1227089-74-8 . It has a molecular weight of 202.04 . It is in the form of a powder .


Molecular Structure Analysis

The InChI code for 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine is 1S/C7H5Cl2N3/c1-12-7-4(3-10-12)5(8)2-6(9)11-7/h2-3H,1H3 . The InChI key is FNIWVSATLMFMHJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine is a solid at room temperature . It has a molecular weight of 203.03 . The compound is stored in a refrigerator .

Scientific Research Applications

  • Synthesis of Novel Derivatives : A study by Wu et al. (2012) focused on synthesizing new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds from 2,6-dichloro-4-methylnicotinonitrile, studying their structures using X-ray diffraction (Wu, Tang, Huang, & Shen, 2012).

  • Broad Chemical Diversity and Biomedical Applications : Donaire-Arias et al. (2022) reviewed the synthesis methods and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their diverse substituents and potential in biomedicine (Donaire-Arias et al., 2022).

  • Corrosion Inhibitors for Mild Steel : Dandia et al. (2013) synthesized pyrazolopyridine derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Dandia, Gupta, Singh, & Quraishi, 2013).

  • Rapid Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) developed a rapid ultrasound-promoted synthesis method for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

  • Cytotoxic Evaluation Against Cancer Cell Lines : Aggarwal et al. (2021) synthesized and evaluated a series of polyfunctionalized pyrazolo[3,4-b]pyridines for their anti-cancer activity against various human cancer cell lines (Aggarwal, Kumar, Sadana, Guzmán, & Kumar, 2021).

  • Microwave-Assisted Synthesis in Water : Polo et al. (2017) described a microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives in water, highlighting an environmentally friendly approach (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017).

  • Vibrational Spectra Studies : Bahgat et al. (2009) investigated the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives, providing insights into their tautomeric forms (Bahgat, Jasem, & El‐Emary, 2009).

  • Structural and Optical Characteristics : Zedan et al. (2020) examined the structural, optical, and diode characteristics of two pyrazolo[3,4-b]pyridine derivatives, revealing their potential in device fabrication (Zedan, El-Taweel, & El-Menyawy, 2020).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,6-dichloro-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)5(8)2-6(9)11-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIWVSATLMFMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine

CAS RN

1227089-74-8
Record name 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
T Hamajima, F Takahashi, K Kato, K Mukoyoshi… - Bioorganic & Medicinal …, 2018 - Elsevier
Phosphatidylinositol-3-kinase (PI3K)δ inhibition is one of the most attractive approaches to the treatment of autoimmune diseases and leukocyte malignancies. Through the exploration …
Number of citations: 12 www.sciencedirect.com
T HAMAJIMA - 2019
Number of citations: 2

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